molecular formula C16H11ClN2O2S B7733073 [(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]acetic acid

[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]acetic acid

Cat. No.: B7733073
M. Wt: 330.8 g/mol
InChI Key: NIPJWORBQJXTGL-UHFFFAOYSA-N
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Description

[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]acetic acid is a chemical compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used as building blocks in medicinal chemistry

Properties

IUPAC Name

2-(6-chloro-4-phenylquinazolin-2-yl)sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O2S/c17-11-6-7-13-12(8-11)15(10-4-2-1-3-5-10)19-16(18-13)22-9-14(20)21/h1-8H,9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIPJWORBQJXTGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]acetic acid typically involves the reaction of 6-chloro-4-phenylquinazoline with a suitable sulfanyl acetic acid derivative. The reaction conditions often include the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) under reflux conditions. The reaction is monitored using techniques like thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfanyl Group

The sulfanyl (-S-) group undergoes nucleophilic substitution reactions with electrophilic agents.

Key Reactions:

Reagent/ConditionsProductYieldReference
Ethyl chloroacetate (alkaline medium)Ethyl 2-[(4-oxo-3-phenylquinazolin-2-yl)sulfanyl]acetate85%
Methyl acrylate (triethylamine, CHCl₃)Methyl 3-((3-phenylquinoxalin-2-yl)sulfanyl)propanoate76%
Acrylonitrile (reflux, 24 h)3-((3-Phenylquinoxalin-2-yl)sulfanyl)propanenitrile70%

Mechanistic Insight :
The sulfur atom acts as a soft nucleophile, attacking α,β-unsaturated carbonyl compounds (Michael acceptors) to form S-alkylated derivatives. Quantum calculations suggest that conjugation within the quinazoline ring enhances sulfur’s nucleophilicity .

Oxidation Reactions

The sulfanyl group can be oxidized to sulfoxides or sulfones under controlled conditions.

Reagent/ConditionsProductObservation
H₂O₂ (acetic acid, 0°C)[(6-Chloro-4-phenylquinazolin-2-yl)sulfinyl]acetic acidSelective oxidation to sulfoxide
KMnO₄ (acidic)[(6-Chloro-4-phenylquinazolin-2-yl)sulfonyl]acetic acidRequires harsh conditions

Stability Note : Sulfoxide derivatives are prone to further oxidation, while sulfones exhibit enhanced thermal stability.

Functionalization of the Acetic Acid Moiety

The carboxylic acid group participates in typical acid-derived reactions.

Esterification

Reaction with alcohols (e.g., methanol) under acidic catalysis yields esters:
Example :
[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]acetic acid+MeOHH⁺Methyl ester\text{[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]acetic acid} + \text{MeOH} \xrightarrow{\text{H⁺}} \text{Methyl ester}
Yield: >90% (reflux, 12 h).

Amide Formation

Coupling with amines via azide intermediates:
Procedure :

  • Convert acid to hydrazide using hydrazine hydrate.

  • Generate acyl azide with NaNO₂/HCl.

  • React with amino acid esters (e.g., glycine methyl ester) to form amides .

Example Product :
Methyl 2-[3-(3-phenylquinoxalin-2-ylsulfanyl)propanamido]acetate\text{Methyl 2-[3-(3-phenylquinoxalin-2-ylsulfanyl)propanamido]acetate}
Yield: 88% .

Cyclization Reactions

Under basic conditions, intramolecular cyclization may occur, forming fused heterocycles.

ConditionsProductNotes
K₂CO₃, DMF, 80°CQuinazoline-fused thiazolidinoneHypothesized based on analogous systems

Interaction with Halogens

Electrophilic halogenation at the quinazoline ring is possible but less explored.

ReagentPositionProduct
Cl₂ (FeCl₃)C-6Retains chloro-substitution; no additional chlorination observed

Tautomerism and pH-Dependent Reactivity

The compound exhibits thiol-thione tautomerism in solution, influencing reactivity:

  • Thione form dominates in neutral/acidic conditions.

  • Thiolate form prevails in alkaline media, enhancing nucleophilicity .

Spectroscopic Evidence :

  • 1H NMR^1\text{H NMR}: Thiol proton at δ 13.05 ppm (disappears in alkaline medium) .

  • IR: C=O stretch at 1732 cm⁻¹ (ester) vs. 1659 cm⁻¹ (thione) .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily explored for its potential therapeutic applications . Research indicates that quinazoline derivatives, including [(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]acetic acid, exhibit significant biological activities such as:

  • Anticancer Properties : Quinazolines have been investigated as inhibitors of various cancer cell lines. The unique structural features of this compound may allow it to act as a lead compound in drug discovery targeting cancer therapies.
  • Antibacterial and Anti-inflammatory Effects : Preliminary studies suggest that this compound could inhibit bacterial growth and modulate inflammatory responses, making it a candidate for further exploration in infectious disease treatment and inflammatory conditions.

Chemical Synthesis

This compound serves as a building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions:

  • Oxidation and Reduction Reactions : The compound can undergo oxidation to form sulfoxides or sulfones and can be reduced to yield thiol derivatives. These transformations are essential in developing new pharmaceuticals with tailored properties.

Biological Research

The compound's mechanism of action involves interactions with specific molecular targets, potentially inhibiting enzymes or modulating receptor activity. This makes it valuable for studying biochemical pathways relevant to various diseases, including cancer.

Industrial Applications

In addition to its research applications, this compound may find utility in the development of new materials and chemical processes within industrial contexts, particularly those involving specialized chemical synthesis.

Case Study 1: Anticancer Activity

A study investigating the anticancer properties of quinazoline derivatives showed that compounds similar to this compound inhibited the growth of several cancer cell lines. The mechanism involved the inhibition of specific kinases crucial for cancer cell proliferation.

Case Study 2: Antibacterial Properties

Research into the antibacterial effects of quinazolines indicated that certain derivatives could effectively inhibit bacterial growth. This compound was highlighted for its potential effectiveness against resistant strains of bacteria.

Mechanism of Action

The mechanism of action of [(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]acetic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication.

Comparison with Similar Compounds

[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]acetic acid can be compared with other quinazoline derivatives such as:

  • 2-(4-bromophenyl)-quinazolin-4(3H)-one
  • 2-(4-chlorophenyl)-quinazolin-4(3H)-one

These compounds share a similar quinazoline core but differ in their substituents, which can lead to variations in their biological activities and applications

Biological Activity

The compound [(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]acetic acid is part of a class of quinazoline derivatives that have garnered attention for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C15H12ClN2OS\text{C}_{15}\text{H}_{12}\text{ClN}_2\text{OS}

This compound is synthesized through various methods, often involving the reaction of chloroacetyl chloride with quinazoline derivatives in the presence of appropriate solvents and catalysts .

Antimicrobial Activity

Research indicates that quinazoline derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted that certain substituted quinazolinones showed promising antibacterial and antifungal activities against various pathogens. The antibacterial activity was assessed using standard methods, revealing effective inhibition against Gram-positive and Gram-negative bacteria .

Anticancer Properties

Quinazoline derivatives are recognized for their anticancer potential. The compound has demonstrated cytotoxic effects on various cancer cell lines, including leukemia and breast cancer cells. In vitro studies have shown that it inhibits cell proliferation and induces apoptosis in cancer cells, suggesting a mechanism involving the disruption of cell cycle progression .

Anti-inflammatory Effects

The anti-inflammatory activity of this compound has been evaluated through various assays. The compound exhibited significant inhibition of inflammatory markers in vitro, indicating its potential as a non-steroidal anti-inflammatory drug (NSAID). Comparative studies against standard anti-inflammatory drugs showed that this compound could effectively reduce inflammation in biological models .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Enzymatic Activity : The compound has been reported to inhibit specific enzymes involved in cancer progression and inflammation, such as cyclooxygenase (COX) and phosphatidylinositol 3-kinase (PI3K) .
  • Induction of Apoptosis : Studies suggest that this compound triggers apoptotic pathways in cancer cells, leading to programmed cell death through the activation of caspases and modulation of Bcl-2 family proteins .
  • Antioxidant Activity : The antioxidant properties contribute to its anti-inflammatory effects by neutralizing free radicals and reducing oxidative stress within cells .

Case Studies

Several case studies have documented the efficacy of quinazoline derivatives in clinical settings:

  • Case Study 1 : A clinical trial involving patients with chronic inflammatory diseases demonstrated significant improvement in symptoms following treatment with a derivative similar to this compound. Patients exhibited reduced pain scores and improved mobility .
  • Case Study 2 : In an oncology study, patients with advanced leukemia treated with quinazoline derivatives showed a marked decrease in tumor size and improved survival rates compared to traditional therapies .

Data Summary

Biological ActivityObserved EffectsReference
AntimicrobialEffective against Gram-positive/negative bacteria
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces inflammatory markers
AntioxidantNeutralizes free radicals

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing [(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]acetic acid, and what are their respective advantages?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, thiol-containing intermediates (e.g., quinazoline derivatives) may react with chloroacetic acid derivatives under basic conditions. A related approach involves sulfonation of aromatic precursors, as seen in the synthesis of (4-Chloro-2-nitro-phenyl-thioglycolic acid) . Optimizing reaction temperature (80–100°C) and solvent polarity (e.g., DMF or ethanol) enhances yield. Catalytic agents like triethylamine may improve thiol group reactivity .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • X-ray Crystallography : Resolve crystal structure using SHELX software to confirm bond angles and stereochemistry .
  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., sulfanyl-CH₂ and aromatic protons). Discrepancies in peak splitting may indicate impurities .
  • HPLC/MS : Validate purity (>95%) and molecular weight (e.g., 315.78 g/mol) .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods to mitigate inhalation risks.
  • Waste Management : Segregate and neutralize acidic waste using sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can researchers address discrepancies in NMR spectral data when characterizing this compound synthesized via different pathways?

  • Methodological Answer :

  • Comparative Analysis : Run 2D NMR (COSY, HSQC) to resolve overlapping signals from regioisomers or tautomers.
  • Computational Validation : Use density functional theory (DFT) to simulate NMR spectra and cross-verify experimental data .
  • Batch Consistency : Analyze multiple synthesis batches via HPLC to rule out solvent-dependent conformational changes .

Q. What strategies can optimize the reaction yield of this compound under varying catalytic conditions?

  • Methodological Answer :

  • Catalyst Screening : Test palladium/copper catalysts for cross-coupling steps (e.g., Suzuki-Miyaura for quinazoline ring formation).
  • Solvent Optimization : Polar aprotic solvents (e.g., DMSO) enhance nucleophilic substitution rates compared to non-polar solvents .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min vs. 6 hours) while maintaining yields >85% .

Q. How does the electronic environment of the quinazoline ring influence the sulfanyl group's reactivity in this compound, as determined by computational studies?

  • Methodological Answer :

  • DFT Calculations : Analyze electron density maps to identify nucleophilic/electrophilic sites. The chloro-substituent at C6 withdraws electron density, increasing sulfanyl group acidity .
  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing Cl vs. electron-donating OCH₃) with thiol reactivity in biological assays .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting biological activity data for this compound across in vitro and in vivo studies?

  • Methodological Answer :

  • Dose-Response Curves : Re-evaluate IC₅₀ values using standardized cell lines (e.g., HEK293 vs. HepG2) to account for metabolic differences .
  • Pharmacokinetic Profiling : Measure plasma stability and protein binding to explain bioavailability gaps between models .
  • Metabolite Screening : Use LC-MS to identify active/inactive metabolites that may alter efficacy in vivo .

Tables for Key Data

Property Value/Method Reference
Molecular Weight315.78 g/mol
Purity (HPLC)>95%
Optimal Synthesis SolventDMF or Ethanol
Melting Point208–210°C (similar to 4-Acetylbenzoic acid)

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